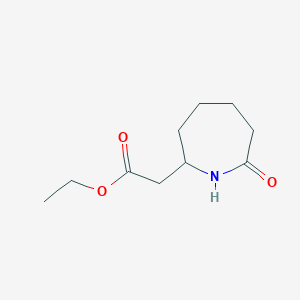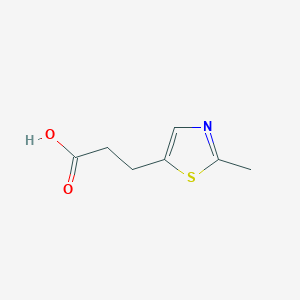
2-Methyl-5-thiazolepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-thiazolecarboxylic acid is a compound with the molecular formula C5H5NO2S. It has an average mass of 143.164 Da and a monoisotopic mass of 143.004105 Da . It’s a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its five-membered ring .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-thiazolecarboxylic acid includes a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions, respectively . The compound also contains a carboxylic acid group attached to the 5-position of the thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-thiazolecarboxylic acid include a density of 1.4±0.1 g/cm3, a boiling point of 301.2±15.0 °C at 760 mmHg, and a flash point of 136.0±20.4 °C . It also has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 100.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-Methyl-5-thiazolepropanoic acid: , as a derivative of thiazole, has been studied for its antimicrobial properties. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial effects. They have been used in the development of compounds like sulfathiazole, which is a short-acting sulfa drug .
Anticancer Potential
Thiazoles are also prominent in cancer research due to their presence in various anticancer drugs. For instance, tiazofurin is a notable thiazole-containing drug with anticancer properties . The thiazole nucleus is a significant platform in medicinally relevant molecules and is found in clinically used anticancer medicines like dabrafenib and dasatinib .
Antifungal Activity
The structure of thiazoles allows for the synthesis of compounds with potent antifungal activity. This is particularly important in the development of new treatments targeting multidrug-resistant pathogens, including fungi like A. fumigatus and yeasts such as Candida auris .
Anti-Inflammatory and Analgesic Effects
Thiazole derivatives have been explored for their anti-inflammatory and analgesic effects. This includes the development of drugs like meloxicam, which is an anti-inflammatory drug containing a thiazole moiety .
Antidiabetic Applications
The versatility of thiazole compounds extends to the field of antidiabetic drug development. Their structural diversity allows for the synthesis of molecules that can be used to manage diabetes .
Antihypertensive Uses
Thiazole derivatives have been investigated for their potential in treating hypertension. The modification of thiazole-based compounds can lead to new molecules with potent antihypertensive activities .
Antioxidant Properties
Thiazoles have been recognized for their antioxidant properties. This makes them valuable in the synthesis of compounds that can combat oxidative stress, which is a factor in many diseases .
Neuroprotective and Anti-Alzheimer’s Disease
Research into thiazole derivatives has included their use in neuroprotection and the treatment of neurodegenerative diseases like Alzheimer’s. Compounds containing thiazole structures have shown promise in this area .
Direcciones Futuras
Thiazole derivatives, including 2-Methyl-5-thiazolepropanoic acid, have been recognized for their wide range of biological activities and their potential in drug development . Future research could focus on exploring the biological activities of 2-Methyl-5-thiazolepropanoic acid and its derivatives, as well as developing efficient and green methods for their synthesis .
Propiedades
IUPAC Name |
3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWAMOUMQYPGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-1,3-thiazol-5-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethoxybenzamide](/img/structure/B2925636.png)

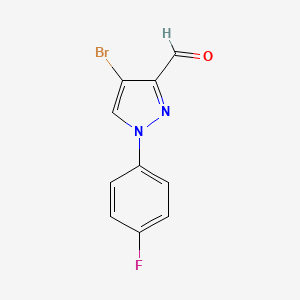
![6-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2925641.png)
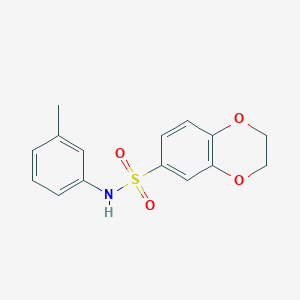

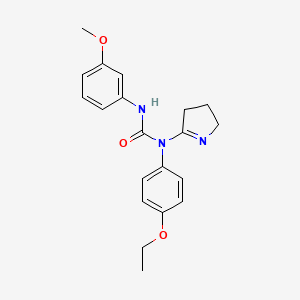
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2925649.png)

![7-phenyl-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2925653.png)
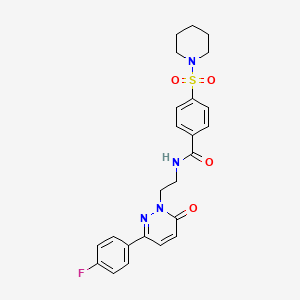
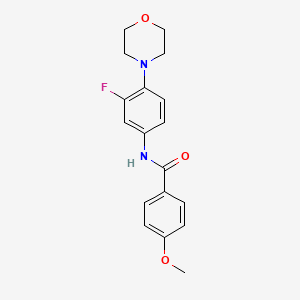
![3-[[5-[(3-Fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2925658.png)
